4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a novel sulfonamide compound that has garnered significant interest in the scientific community This compound is known for its unique chemical structure, which combines a sulfonamide group with a piperidine and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrazine Group: The pyrazine moiety is introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides under basic conditions.
Propoxy Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide: shares structural similarities with other sulfonamide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-propoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-2-13-26-17-3-5-18(6-4-17)27(24,25)22-14-16-7-11-23(12-8-16)19-15-20-9-10-21-19/h3-6,9-10,15-16,22H,2,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUWBGZLBXEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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